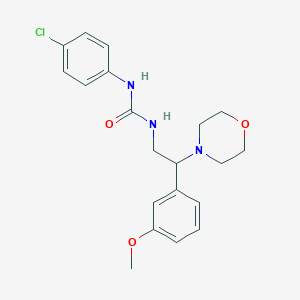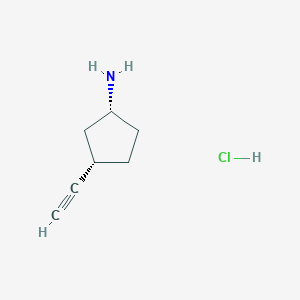![molecular formula C16H15N5O3 B2480317 3-(2-オキソ-2-(3-(ピリダジン-3-イルアミノ)アゼチジン-1-イル)エチル)ベンゾ[d]オキサゾール-2(3H)-オン CAS No. 2320686-20-0](/img/structure/B2480317.png)
3-(2-オキソ-2-(3-(ピリダジン-3-イルアミノ)アゼチジン-1-イル)エチル)ベンゾ[d]オキサゾール-2(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C16H15N5O3 and its molecular weight is 325.328. The purity is usually 95%.
BenchChem offers high-quality 3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物のユニークな構造は、抗がん剤としての可能性を示唆しています。研究者は、乳がん(MCF-7)、肝がん(HepG2)、肺線維芽細胞(WI-38)など、さまざまな癌細胞株に対するその効果を調査してきました。 特に、HepG2細胞に対して強い活性を示します .
- 機構的な研究から、特定のアミノ酸と水素結合を形成することで、結合ポケット内で安定化することが明らかになっています。 さらなる最適化により、標的療法としての有効性を高めることができます .
- この化合物は、顕著な抗酸化特性を示します。 フリーラジカルを効果的にスカベンジするため、酸化ストレス関連疾患の治療に役立ちます .
- ABTS(2,2'-アゾビス(3-エチルベンゾチアゾリン-6-スルホン酸))活性は、他の誘導体よりも優れており、細胞損傷を予防する可能性を示しています .
- 研究者は、細菌と真菌に対するその抗菌活性を調査してきました。 この化合物は、グラム陽性菌とグラム陰性菌の両方、および真菌株に対して有望な効果を示しています .
- この化合物の構造は、抗炎症作用の可能性を示唆しています。 炎症性経路を調節する可能性があり、関節リウマチや炎症性腸疾患などの状態に関連しています .
- ヘテロ環式であることから、この化合物は神経保護作用を有する可能性があります。 研究者は、特定の経路を標的とすることで、神経変性疾患を予防する能力を調査しています .
- この化合物の安定性と官能基は、薬物送達システムに適しています。 研究者は、標的化された薬物送達のための担体としての使用を調査しており、治療効果を高めながら副作用を最小限に抑えています .
抗がん作用
抗酸化作用
抗菌作用
抗炎症作用
神経保護作用
薬物送達システム
特性
IUPAC Name |
3-[2-oxo-2-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-15(10-21-12-4-1-2-5-13(12)24-16(21)23)20-8-11(9-20)18-14-6-3-7-17-19-14/h1-7,11H,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCSZSKZUOTELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480235.png)
![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)




![5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2480250.png)


![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)
![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)
